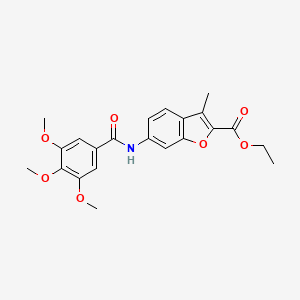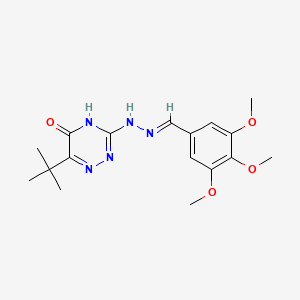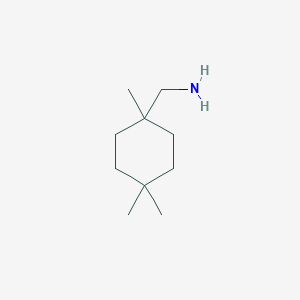
Ethyl 3-methyl-6-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-methyl-6-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate is a complex organic compound that belongs to the benzofuran class. This compound is characterized by the presence of a benzofuran ring system, which is fused with a benzene ring and substituted with various functional groups, including an ethyl ester, a methyl group, and a trimethoxybenzamido group. The unique structure of this compound makes it of interest in various fields of scientific research, including organic chemistry, medicinal chemistry, and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-methyl-6-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of an appropriate precursor, such as a 2-hydroxybenzaldehyde derivative, with an alkyne or an alkene under acidic or basic conditions.
Introduction of the Carboxylate Group: The carboxylate group can be introduced through an esterification reaction, where the benzofuran core is reacted with an appropriate carboxylic acid or its derivative in the presence of an acid catalyst.
Substitution with the Trimethoxybenzamido Group: The trimethoxybenzamido group can be introduced through an amide coupling reaction, where the benzofuran core is reacted with 3,4,5-trimethoxybenzoic acid or its derivative in the presence of a coupling agent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-methyl-6-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups, such as nitro groups, to amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, thiols), and electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield amines or alcohols, and substitution may yield various substituted derivatives of the original compound.
Applications De Recherche Scientifique
Ethyl 3-methyl-6-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: The compound is used in the development of new materials, such as polymers and coatings, and as a precursor for the synthesis of other valuable chemicals.
Mécanisme D'action
The mechanism of action of ethyl 3-methyl-6-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes, receptors, and DNA, to exert its effects. The specific pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with DNA replication and transcription.
Comparaison Avec Des Composés Similaires
Ethyl 3-methyl-6-(3,4,5-trimethoxybenzamido)benzofuran-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 6-methoxy-3-methylbenzofuran-2-carboxylate: This compound has a similar benzofuran core but lacks the trimethoxybenzamido group, which may result in different chemical and biological properties.
Ethyl 3-methyl-6-(3,4,5-trimethoxyphenyl)benzofuran-2-carboxylate: This compound has a similar structure but with a trimethoxyphenyl group instead of a trimethoxybenzamido group, which may affect its reactivity and interactions with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique chemical reactivity and biological activity compared to other similar compounds.
Propriétés
IUPAC Name |
ethyl 3-methyl-6-[(3,4,5-trimethoxybenzoyl)amino]-1-benzofuran-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO7/c1-6-29-22(25)19-12(2)15-8-7-14(11-16(15)30-19)23-21(24)13-9-17(26-3)20(28-5)18(10-13)27-4/h7-11H,6H2,1-5H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJVJXXRBSFLTDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,4-dimethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2780123.png)
![2-{[4-(furan-2-carbonyl)piperazin-1-yl]methyl}-5-[(3-methylphenyl)methoxy]-4H-pyran-4-one](/img/structure/B2780126.png)
![3-{[1-(Pyridine-3-carbonyl)piperidin-4-yl]methoxy}-5,6,7,8-tetrahydrocinnoline](/img/structure/B2780129.png)

![9-methoxy-2-methyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2780132.png)

![3-amino-4-methyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B2780137.png)
![3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole](/img/structure/B2780138.png)
![2-(2,3-dihydrocyclopenta[b]indol-4(1H)-yl)-N-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2780139.png)

![N-Methyl-N-[2-oxo-2-[2-(trifluoromethyl)-6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl]ethyl]prop-2-enamide](/img/structure/B2780142.png)
![N-[(1-methanesulfinylcyclobutyl)methyl]-1-(prop-2-enoyl)piperidine-4-carboxamide](/img/structure/B2780143.png)

![(3Z)-1-(4-fluorobenzyl)-3-{[(4-fluorophenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2780146.png)
